N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide
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Overview
Description
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide is a useful research compound. Its molecular formula is C13H7ClF6N2O2S2 and its molecular weight is 436.77. The purity is usually 95%.
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Scientific Research Applications
Vicarious Nucleophilic Substitutions
Research by Lemek, Groszek, & Cmoch (2008) demonstrated that 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide can undergo vicarious nucleophilic substitution, leading to new possibilities in exploring the scope of reactions with sulfur-based electron-withdrawing groups.
Pyrrolidin-3-ones Synthesis
Králová et al. (2019) found that N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine reacted unexpectedly to form pyrrolidin-3-ones, suggesting a new pathway for synthesizing these compounds Králová et al. (2019).
Cationic Cyclisations
Haskins & Knight (2002) demonstrated that triflic acid catalyzes the cyclisation of homoallylic sulfonamides to form pyrrolidines, providing an efficient method for creating polycyclic systems Haskins & Knight (2002).
Synthesis of 3-(Phenylsulfonyl)pyrrolidines
Research by Craig, Jones, & Rowlands (2000) outlined a method to synthesize 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, showcasing the potential for creating a variety of complex organic molecules Craig, Jones, & Rowlands (2000).
Electrophilic Aromatic Formylation
Betterley et al. (2018) demonstrated the potential of difluoro(phenylsulfanyl)methane to undergo reactions with aromatic compounds, leading to the formation of aromatic aldehydes Betterley et al. (2018).
Fluorocarbon Derivatives Synthesis
Research by Ni, Zhang, & Hu (2009) developed an efficient method for preparing mono- and difluoro(phenylsulfonyl)methanes, important in synthesizing fluorocarbon derivatives Ni, Zhang, & Hu (2009).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, leading to downstream effects such as the modulation of enzyme activity, changes in cell signaling, and alterations in gene expression .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
Similar compounds are known to lead to a range of effects at the molecular and cellular level, including changes in enzyme activity, alterations in cell signaling, and modifications in gene expression .
Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF6N2O2S2/c14-8-5-7(12(15,16)17)6-21-11(8)25-10-4-2-1-3-9(10)22-26(23,24)13(18,19)20/h1-6,22H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOOTADKIUODHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C(F)(F)F)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF6N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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